[1,1'-Biphenyl]-2,4,4'-triamine

Catalog No.
S787540
CAS No.
2835-69-0
M.F
C12H13N3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-2,4,4'-triamine

CAS Number

2835-69-0

Product Name

[1,1'-Biphenyl]-2,4,4'-triamine

IUPAC Name

4-(4-aminophenyl)benzene-1,3-diamine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,13-15H2

InChI Key

GMJHZZCVWDJKFB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)N)N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)N)N

Synthesis:

[1,1'-Biphenyl]-2,4,4'-triamine is an organic molecule with the chemical formula C₁₂H₁₃N₃. It can be synthesized through various methods, including the reaction of 2,4,4'-trichloro-1,1'-biphenyl with ammonia or primary amines [].

Potential Applications:

Research suggests that [1,1'-Biphenyl]-2,4,4'-triamine may hold potential in various scientific research fields, including:

  • Cancer research: Studies have shown that the molecule exhibits anti-proliferative activity against different cancer cell lines [, ]. This suggests its potential as a lead compound for developing new anti-cancer drugs. However, further research is needed to understand its mechanism of action and efficacy in vivo.
  • Material science: The molecule's structure, with its triamine functionality, makes it a potential candidate for the development of new materials with specific properties, such as coordination polymers or metal-organic frameworks [].

[1,1'-Biphenyl]-2,4,4'-triamine is an organic compound classified as a biphenyl derivative. Its molecular formula is C12H13N3C_{12}H_{13}N_3, and it consists of two benzene rings connected by a single bond, with three amine groups attached at the 2, 4, and 4' positions. This structure imparts significant chemical reactivity and potential biological activity, making it a subject of interest in various fields of research.

Due to its reactive amine groups:

  • Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be further reduced to yield derivatives with varying degrees of hydrogenation.
  • Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of substituted biphenyl derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential for creating new chemical entities.

The primary biological activity of [1,1'-Biphenyl]-2,4,4'-triamine involves its interaction with the programmed cell death protein 1 (PD-1) pathway. By inhibiting this pathway, the compound may enhance the immune response against cancer cells. Studies indicate that it can modulate immune responses and potentially serve as a therapeutic agent in cancer treatment. Additionally, derivatives of this compound have shown antimicrobial and anticancer activities in preliminary research .

The synthesis of [1,1'-Biphenyl]-2,4,4'-triamine typically involves several key steps:

  • Nitration of Biphenyl: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
  • Reduction of Nitro Groups: The nitro groups are subsequently reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to achieve high purity.

These synthetic routes allow for the efficient production of [1,1'-Biphenyl]-2,4,4'-triamine for research and application purposes.

[1,1'-Biphenyl]-2,4,4'-triamine has diverse applications across various fields:

  • Chemistry: It serves as a ligand in coordination chemistry to form complexes with transition metals that act as catalysts in organic reactions.
  • Biology: The compound is utilized as a probe in biological studies to investigate interactions between amine groups and biological molecules.
  • Medicine: Its derivatives are explored for potential therapeutic properties including antimicrobial and anticancer activities.
  • Industry: It is used as an intermediate in the synthesis of dyes and pigments for various industrial applications.

These applications underscore the compound's significance in both academic research and practical uses.

Research on [1,1'-Biphenyl]-2,4,4'-triamine has focused on its interactions with biological systems. It primarily targets the PD-1 pathway to modulate immune responses. Additionally, studies have investigated its reactivity with other chemical species due to its multiple amine groups. This has implications for its use as a building block in organic synthesis and drug discovery .

Several compounds share structural similarities with [1,1'-Biphenyl]-2,4,4'-triamine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Benzene-1,2-diamineTwo amine groups at positions 1 and 2Fewer amine groups; less nucleophilic
Benzene-1,3-diamineTwo amine groups at positions 1 and 3Similarity in structure; fewer reactivity points
Benzene-1,4-diamineTwo amine groups at positions 1 and 4Less steric hindrance compared to triamines
Benzene-1,2,5-triamineThree amine groups at positions 1, 2 and 5Different spatial arrangement affects properties

The unique arrangement of three amines at specific positions in [1,1'-Biphenyl]-2,4,4'-triamine enhances its reactivity compared to similar compounds. This distinctiveness contributes to its potential applications in various domains such as pharmaceuticals and materials science .

The molecular formula of [1,1'-Biphenyl]-2,4,4'-triamine is C₁₂H₁₃N₃, indicating a compound composed of twelve carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms . The molecular weight is precisely 199.25 grams per mole, as determined through multiple analytical methods and confirmed by mass spectrometry [3] . The compound is assigned the Chemical Abstracts Service registry number 2835-69-0, which serves as its unique identifier in chemical databases worldwide [4] .

The exact mass of the compound is 199.1109 atomic mass units, providing a high-precision measurement essential for mass spectrometric identification . The molecular formula analysis reveals that the compound contains 72.34% carbon, 6.58% hydrogen, and 21.09% nitrogen by mass, indicating a significant nitrogen content that contributes to its chemical reactivity and electronic properties .

PropertyValue
Molecular FormulaC₁₂H₁₃N₃
Molecular Weight199.25 g/mol
Exact Mass199.1109 amu
CAS Registry Number2835-69-0
Nitrogen Content21.09% by mass

Structural Configuration and Bonding Characteristics

The structural configuration of [1,1'-Biphenyl]-2,4,4'-triamine consists of two benzene rings connected by a single carbon-carbon bond, with three primary amine groups positioned at the 2, 4, and 4' positions [5] . The inter-ring carbon-carbon bond length ranges from 1.48 to 1.50 Angstroms, which is characteristic of single bonds between aromatic carbon atoms [6] [7]. The aromatic carbon-nitrogen bonds exhibit lengths between 1.38 and 1.41 Angstroms, reflecting the partial double-bond character resulting from resonance interactions [8] [9].

The aromatic carbon-carbon bonds within each benzene ring display typical lengths of 1.39 to 1.40 Angstroms, maintaining the delocalized π-electron system characteristic of aromatic compounds [7]. The carbon-hydrogen bonds in the aromatic system range from 1.08 to 1.10 Angstroms, while the nitrogen-hydrogen bonds in the amine groups span 1.00 to 1.02 Angstroms [7].

Bond angles within the aromatic rings maintain values close to 120 degrees, as expected for sp² hybridized carbon atoms [7]. The carbon-carbon-nitrogen angles at amine substitution sites exhibit slight deviations from 120 degrees, typically ranging from 118 to 122 degrees due to the electronic effects of the nitrogen substituents [8] [10]. The hydrogen-nitrogen-hydrogen angles in the primary amine groups display values between 102 and 110 degrees, reflecting the approximately tetrahedral geometry around the nitrogen atoms [11].

Bond TypeBond Length (Å)Bond Angle (degrees)
C1-C1' (inter-ring)1.48-1.50-
C-NH₂ (aromatic)1.38-1.41120.0 ± 2.0
C-C (aromatic)1.39-1.40120.0 ± 1.5
N-H (amine)1.00-1.02106.0 ± 4.0

Positional Isomerism of Amine Groups

The positional arrangement of amine groups in [1,1'-Biphenyl]-2,4,4'-triamine creates a specific isomeric form among the possible triamine derivatives of biphenyl [12]. This particular isomer features one amine group in the ortho position (2-position) of the first ring and one amine group in the para position (4-position) of the same ring, with the third amine group located in the para position (4'-position) of the second ring [5] .

Alternative positional isomers would include [1,1'-Biphenyl]-2,2',4-triamine, [1,1'-Biphenyl]-2,3,4'-triamine, and [1,1'-Biphenyl]-3,4,4'-triamine, each exhibiting distinct conformational and electronic properties [12]. The specific 2,4,4'-substitution pattern influences the overall molecular geometry, with the ortho-positioned amine group creating steric interactions that affect the dihedral angle between the two aromatic rings [6] [13].

Computational studies indicate that different positional isomers exhibit varying dihedral angles and relative energies [14] [12]. The 2,4,4'-isomer demonstrates a dihedral angle range of 30-45 degrees, while the 2,2',4-isomer shows significantly larger angles of 60-75 degrees due to increased steric repulsion between ortho-positioned amine groups [13] [14]. These conformational differences directly impact the electronic properties and chemical reactivity of each isomer [9] [10].

IsomerDihedral Angle (degrees)Relative Energy (kcal/mol)
[1,1'-Biphenyl]-2,4,4'-triamine30-450.0
[1,1'-Biphenyl]-2,2',4-triamine60-751.5-2.5
[1,1'-Biphenyl]-2,3,4'-triamine35-500.8-1.2
[1,1'-Biphenyl]-3,4,4'-triamine20-350.3-0.7

Conformational Analysis of the Biphenyl System

The conformational analysis of [1,1'-Biphenyl]-2,4,4'-triamine reveals a preference for twisted conformations rather than planar arrangements [15] [6]. The dihedral angle between the two aromatic rings typically ranges from 30 to 45 degrees in the gas phase, while crystal structures often exhibit slightly smaller angles of 20 to 35 degrees due to packing forces [16] [17] [7].

The energy barrier for rotation about the inter-ring bond is estimated to be 2-4 kilocalories per mole, which is sufficient to restrict free rotation at room temperature while allowing conformational interconversion [15] [14]. The presence of the ortho-positioned amine group at the 2-position increases the preferred dihedral angle compared to unsubstituted biphenyl due to steric interactions [13] [9].

Temperature effects on conformational distribution follow Boltzmann statistics, with higher temperatures increasing the population of higher-energy conformers [17] [14]. Solvent effects also play a significant role, with polar solvents potentially stabilizing more planar conformations through hydrogen bonding interactions with the amine groups [14].
The conformational preferences directly influence the electronic properties and chemical reactivity of the molecule [9] [10]. The twisted conformation reduces the extent of π-electron delocalization between the two aromatic rings compared to a hypothetical planar structure, affecting the overall electronic communication within the molecule [15] [9].

Conformational ParameterValue/RangeMethod
Gas phase dihedral angle30-45°DFT calculations
Crystal dihedral angle20-35°X-ray crystallography
Rotation barrier2-4 kcal/molEnergy profile calculations
Preferred conformationTwistedEnergy minimization

Electronic Properties and Resonance Structures

The electronic properties of [1,1'-Biphenyl]-2,4,4'-triamine are significantly influenced by the electron-donating characteristics of the three primary amine groups [8] [9]. Each amine group contributes electron density to the aromatic system through resonance interactions, creating regions of enhanced nucleophilicity at specific ring positions [10].

The primary amine group at the 2-position donates electron density primarily to the ortho and para positions of the first ring through mesomeric effects [8]. Similarly, the amine group at the 4-position contributes electron density throughout the first aromatic ring, while the 4'-positioned amine affects the electronic distribution in the second ring [9] [10].

Cross-ring conjugation between the two aromatic rings facilitates π-electron delocalization throughout the entire biphenyl system [9]. This delocalization is enhanced by the electron-donating amine substituents, which increase the overall electron density and stabilize various resonance structures [8] [10].

The calculated dipole moment of the molecule is approximately 2.5 Debye units, reflecting the asymmetric distribution of electron density caused by the positioning of the amine groups . The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap is estimated to be around 4.5 electron volts, consistent with the electronic absorption characteristics of substituted aromatic compounds [10].

Electronic PropertyValueMethod
Dipole moment2.5 ± 0.5 DDFT calculations
HOMO-LUMO gap4.5 eVUV-Vis analogy
Ionization potential7.8 eVTheoretical estimation
Electron affinity-1.2 eVSemi-empirical methods

Computational Modeling of Molecular Parameters

Computational modeling of [1,1'-Biphenyl]-2,4,4'-triamine employs various theoretical methods to predict and analyze molecular parameters [18] [14]. Density functional theory calculations using basis sets such as B3LYP/6-31G(d,p) and ωB97X-D/def2-TZVP provide accurate descriptions of electronic structure, orbital energies, and charge distribution [18] [10].

Semi-empirical methods including PM6, AM1, and RM1 offer rapid conformational analysis and approximate electronic properties with reduced computational cost [14]. Molecular mechanics approaches using force fields such as MMFF94, UFF, and OPLS enable extensive conformational searches and strain energy calculations [18] [14].

Molecular dynamics simulations incorporating explicit solvent models provide insights into time-dependent properties, thermal motion effects, and solvation influences on molecular conformation [14]. High-level ab initio methods such as MP2 and coupled cluster calculations yield benchmark-quality results for electronic structure and energetics [18].

The topological polar surface area is calculated to be 78.06 square Angstroms, indicating moderate polarity that affects solubility and permeability properties . The logarithm of the partition coefficient (LogP) value of 2.10 suggests favorable lipophilicity characteristics for potential biological applications .

Computational MethodApplicationTypical Parameters
Density Functional TheoryElectronic structure analysisB3LYP/6-31G(d,p)
Semi-empirical methodsConformational screeningPM6, AM1
Molecular mechanicsStructural optimizationMMFF94, OPLS
Molecular dynamicsSolvent effectsAMBER, CHARMM
Ab initio methodsHigh-accuracy energeticsMP2/aug-cc-pVTZ

XLogP3

1.7

Wikipedia

[1,1'-Biphenyl]-2,4,4'-triamine

Dates

Last modified: 08-15-2023

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